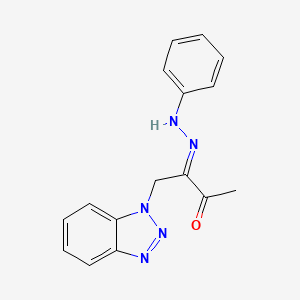![molecular formula C17H20N2O3 B13370280 2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)
2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylphenyl group and a pyridinyl-oxyacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-methyl-4-oxo-1,4-dihydro-3-pyridine, which is achieved through a series of reactions starting from pyridine derivatives.
Coupling Reaction: The intermediate is then coupled with 4-isopropylphenylamine under specific conditions to form the desired compound. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide: shares structural similarities with other acetamide derivatives, such as N-(4-methylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide and N-(4-ethylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide.
Uniqueness
The uniqueness of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide lies in its specific isopropylphenyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
2-[(2-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)13-4-6-14(7-5-13)19-16(21)10-22-17-12(3)18-9-8-15(17)20/h4-9,11H,10H2,1-3H3,(H,18,20)(H,19,21) |
InChI 键 |
GXFWCFLWFXJYCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)
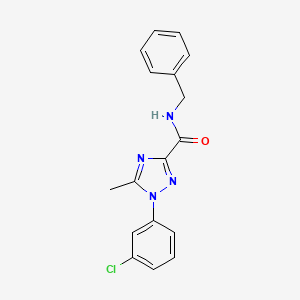
![ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13370211.png)
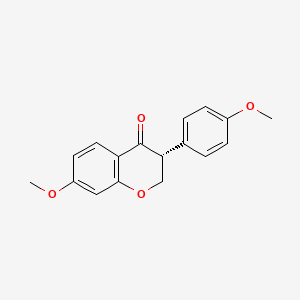

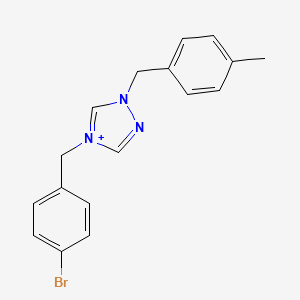
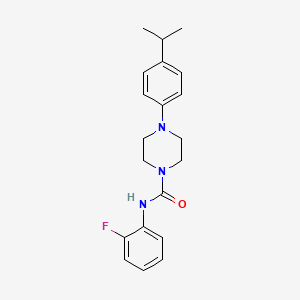
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)
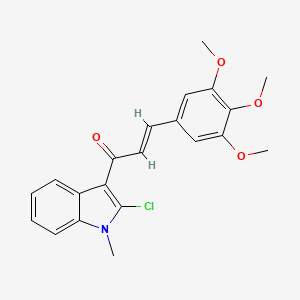
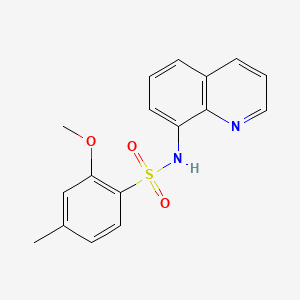
![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13370272.png)

